

Spectroscopic analysis of 6-phenylnicotinic acid and its derivatives

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Compound of Interest

Compound Name: **6-Phenylnicotinic acid**

Cat. No.: **B1347016**

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An In-depth Technical Guide to the Spectroscopic Analysis of **6-Phenylnicotinic Acid** and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis and characterization of **6-phenylnicotinic acid** and its derivatives.

Nicotinic acid (niacin) and its derivatives are vital in medicinal and biomedical industries.^[1] The addition of a phenyl group at the 6-position of the pyridine ring introduces extended conjugation and additional structural features, which can be meticulously studied using various spectroscopic methods. This document details the expected spectral characteristics and provides generalized experimental protocols for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in analyzing the electronic transitions within a molecule, particularly those involving π -electrons in conjugated systems. For **6-phenylnicotinic acid**, the conjugated system extends across both the pyridine and phenyl rings, influencing its absorption spectrum.

Expected Spectral Data

The introduction of a phenyl group to the nicotinic acid backbone is expected to cause a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λ_{max}) due to the extended π -conjugated system. The absorption characteristics are also sensitive to the pH of the solvent, which can alter the ionization state of the carboxylic acid and the pyridine nitrogen.[2][3]

| Compound | Solvent | Expected λ_{max} (nm) | Molar Absorptivity (ϵ) | Notes |
|------------------------|---------|--------------------------------------|-----------------------------------|---|
| Nicotinic Acid | Ethanol | 262[4] | - | Exhibits a primary absorption band for the pyridine ring. |
| 6-Phenylnicotinic Acid | Ethanol | ~280-300 | - | Expected bathochromic shift due to extended conjugation with the phenyl ring. The exact λ_{max} may vary with substitution on the phenyl ring. |

Experimental Protocol: UV-Vis Analysis

This protocol outlines the general procedure for obtaining a UV-Vis spectrum.

- Instrumentation: A double-beam UV-Visible spectrophotometer with a wavelength range of 200-800 nm is required.[3][4]
- Sample Preparation:
 - Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable UV-transparent solvent, such as ethanol or acetonitrile.[4] Water can also be used, but pH must be

controlled.[2][3]

- From the stock solution, prepare a series of dilutions to a final concentration range suitable for measurement (e.g., 1-20 $\mu\text{g/mL}$).[4]
- Data Acquisition:
 - Use 1 cm matched quartz cuvettes.
 - Use the chosen solvent as the blank reference.
 - Scan the sample solution across the wavelength range of 200-400 nm to identify the λ_{max} .[4]
- For quantitative analysis, measure the absorbance of the dilution series at the determined λ_{max} .

Visualization: UV-Vis Workflow

The following diagram illustrates the typical workflow for UV-Vis spectroscopic analysis.



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Caption: Workflow for UV-Vis Spectroscopic Analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expected Spectral Data

The IR spectrum of **6-phenylnicotinic acid** will show characteristic peaks for the carboxylic acid, the pyridine ring, and the monosubstituted phenyl ring. The data below compares the known peaks for nicotinic acid with the expected peaks for its 6-phenyl derivative.

| Functional Group | Vibration Mode | Nicotinic Acid (cm ⁻¹) | 6-Phenylnicotinic Acid (Expected cm ⁻¹) | Intensity |
|------------------|-----------------------|------------------------------------|---|-------------|
| Carboxylic Acid | O-H stretch | 2500-3300 | 2500-3300 | Broad |
| Aromatic C-H | C-H stretch | 3071-3081 ^[5] | 3030-3100 | Medium-Weak |
| Carboxylic Acid | C=O stretch | 1696-1709 ^[5] | 1690-1710 | Strong |
| Aromatic Ring | C=C stretch | 1594 ^[5] | 1580-1600 | Medium |
| Pyridine Ring | C=N stretch | 1418 ^[5] | ~1420 | Medium |
| Phenyl Ring | C-H out-of-plane bend | - | 730-770 & 690-710 | Strong |
| Carboxylic Acid | C-O stretch | 1325 ^[5] | ~1320 | Strong |

Experimental Protocol: FT-IR Analysis

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Sample Preparation:
 - The solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - Alternatively, a thin film can be cast from a solution, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.
- Data Acquisition:

- A background spectrum of the empty sample compartment (or KBr pellet) is recorded.
- The sample spectrum is then recorded, typically in the range of 4000-400 cm^{-1} .[\[1\]](#)
- The final spectrum is presented as percent transmittance versus wavenumber (cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms. ^1H and ^{13}C NMR are fundamental for elucidating the carbon-hydrogen framework of **6-phenylnicotinic acid** and its derivatives.

Expected Spectral Data

The ^1H NMR spectrum of **6-phenylnicotinic acid** will show distinct signals for the protons on the pyridine and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the nitrogen atom in the pyridine ring. The data for nicotinic acid is provided for comparison.[\[6\]](#)

^1H NMR Data (Expected in DMSO-d_6)

| Proton Position | Nicotinic Acid (δ , ppm) [6] | 6-Phenylnicotinic Acid (Expected δ , ppm) | Multiplicity | Coupling (J, Hz) |
|---------------------------|--|--|--------------|------------------|
| H-2 (Pyridine) | 9.15 | ~9.2 | d | ~2 |
| H-6 (Pyridine) | 8.83 | - | - | - |
| H-4 (Pyridine) | 8.30 | ~8.4 | dd | ~8, 2 |
| H-5 (Pyridine) | 7.60 | ~7.8 | d | ~8 |
| H-2', H-6' (Phenyl) | - | ~8.1 | d | ~7-8 |
| H-3', H-4', H-5' (Phenyl) | - | ~7.5-7.6 | m | - |

| COOH | ~13.0 | ~13.2 | br s | - |

¹³C NMR Data (Expected in DMSO-d₆)

| Carbon Position | Nicotinic Acid (δ , ppm) | 6-Phenylnicotinic Acid (Expected δ , ppm) |
|---------------------|----------------------------------|---|
| C=O | ~167 | ~166 |
| C-6 (Pyridine) | ~150 | ~158 (quaternary) |
| C-2 (Pyridine) | ~154 | ~155 |
| C-4 (Pyridine) | ~137 | ~138 |
| C-5 (Pyridine) | ~124 | ~122 |
| C-3 (Pyridine) | ~128 | ~130 (quaternary) |
| C-1' (Phenyl) | - | ~137 (quaternary) |
| C-2', C-6' (Phenyl) | - | ~128 |
| C-3', C-5' (Phenyl) | - | ~129 |

| C-4' (Phenyl) | - | ~131 |

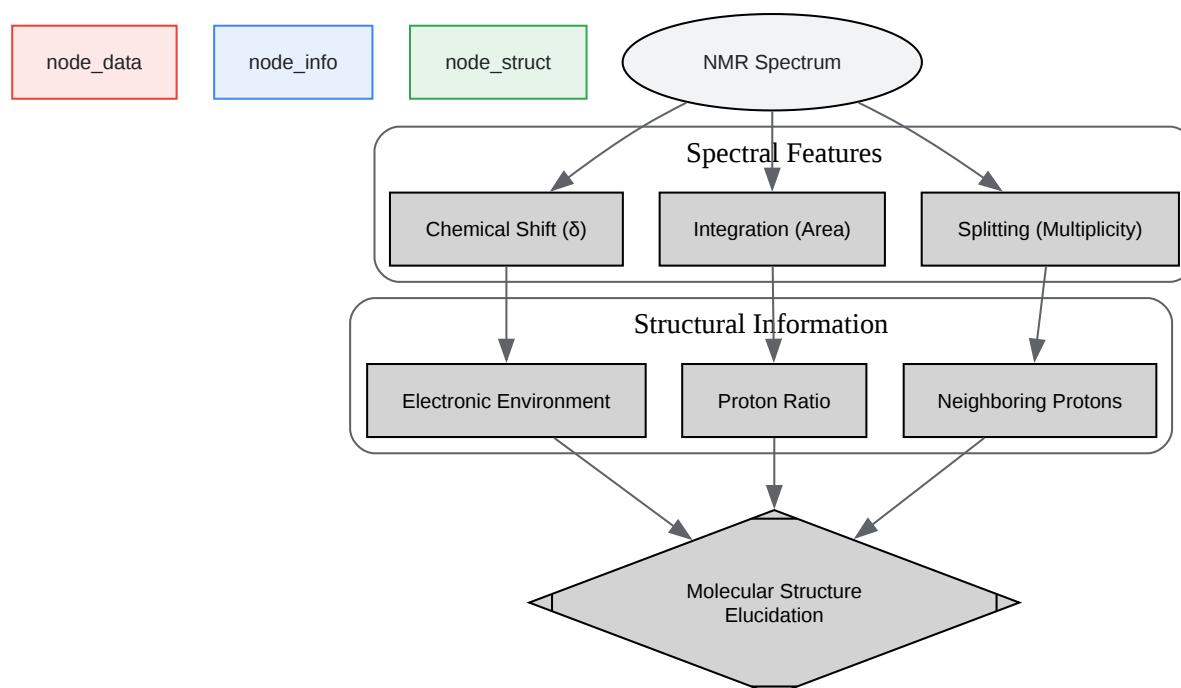
Experimental Protocol: NMR Analysis

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[\[7\]](#)
- Sample Preparation:
 - Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[\[7\]](#)[\[8\]](#)
 - Transfer the solution to a standard 5 mm NMR tube.
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire a ^1H NMR spectrum, typically using a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire a broadband proton-decoupled ^{13}C NMR spectrum.
- Process the data (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Visualization: NMR Interpretation Logic

This diagram shows the logical process of interpreting NMR data to deduce molecular structure.



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